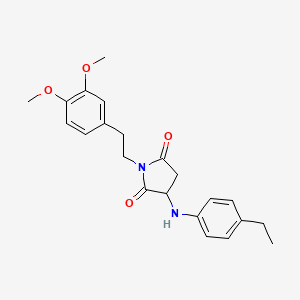

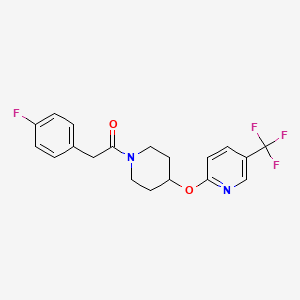

![molecular formula C9H8LiN3O2 B2708194 Lithium 3-ethyl-3H-imidazo[4,5-b]pyridine-2-carboxylate CAS No. 2197054-74-1](/img/structure/B2708194.png)

Lithium 3-ethyl-3H-imidazo[4,5-b]pyridine-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Lithium 3-ethyl-3H-imidazo[4,5-b]pyridine-2-carboxylate” is a compound that belongs to the imidazopyridine class . Imidazopyridines are known for their diverse biological activity and are crucial in numerous disease conditions . They have been found to be GABA A receptor agonists , proton pump inhibitors , aromatase inhibitors , and NSAIDs . They can influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Synthesis Analysis

The synthesis of imidazopyridines has been described in recent years using various catalysts . The most useful starting compounds for the synthesis of imidazopyridines are derivatives of 2,3-diaminopyridine . These are usually produced in two stages from commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine . The first stage involves nucleophilic substitution of the halogen in the pyridine ring activated by the nitro group . Reduction of the nitro group leads to the required derivative of 2,3-diaminopyridine .Molecular Structure Analysis

The imidazopyridines comprise an imidazole ring fused with a pyridine moiety . They consist of various isomeric forms like imidazo[4,5-b]pyridines, imidazo[4,5-c]pyridines, imidazo[1,5-a]pyridines, and imidazo[1,2-a]pyridines .Chemical Reactions Analysis

Imidazopyridines have been found to exhibit diverse biological activity, including acting as GABA A receptor agonists , proton pump inhibitors , aromatase inhibitors , and NSAIDs . They can influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .Aplicaciones Científicas De Investigación

Energy Storage and Lithium Batteries

Lithium, a critical component in rechargeable batteries, is explored for its potential in enhancing energy production and storage devices. The extraction, separation, and recovery of lithium from various resources are crucial due to its economic importance and strategic influence on modern technology. Studies have focused on improving the extraction and recovery processes toward the sustainability of lithium, highlighting its role in the commercial exploitation of energy-critical elements (Choubey et al., 2016). Additionally, lithium-ion batteries (LIBs) are significant in powering electronic devices and electric vehicles, with research dedicated to developing recycling processes that target a wider spectrum of compounds, thus aligning with the circular economy principles (Velazquez-Martinez et al., 2019).

Material Science and Chemistry

In the realm of material science, lithium compounds, including imidazo[4,5-b]pyridine derivatives, are investigated for their unique properties and applications. For example, ionic liquid-modified materials have been studied for their potential in solid-phase extraction and separation processes, showcasing the adaptability and utility of lithium-based compounds in enhancing material efficiency and functionality (Vidal et al., 2012). Furthermore, the exploration of lithium sulfur (Li–S) batteries highlights the ongoing efforts to understand and improve the mechanisms of operation for next-generation battery chemistries, emphasizing lithium's role in achieving higher energy densities (Wild et al., 2015).

Environmental and Health Implications

The environmental and health aspects of lithium and its compounds are also a subject of scientific inquiry. Studies on lithium toxicity in plants reveal the complex interactions between lithium concentrations and plant growth, indicating the need for further research to understand and mitigate the adverse effects of lithium on the environment and agriculture (Shahzad et al., 2016).

Mecanismo De Acción

The mechanism of action of imidazopyridines is diverse due to their wide range of biological activity. They are known to act as GABA A receptor agonists , which means they can enhance the effect of the neurotransmitter GABA in the brain, leading to sedative and anxiolytic effects. They can also act as proton pump inhibitors , reducing the production of stomach acid, and as aromatase inhibitors , preventing the conversion of androgens to estrogens.

Direcciones Futuras

The imidazopyridine class of compounds, to which “Lithium 3-ethyl-3H-imidazo[4,5-b]pyridine-2-carboxylate” belongs, has shown significant potential in medicinal chemistry . Future research could focus on exploring the therapeutic potential of this compound in various disease conditions, as well as optimizing its synthesis for potential industrial production.

Propiedades

IUPAC Name |

lithium;3-ethylimidazo[4,5-b]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2.Li/c1-2-12-7-6(4-3-5-10-7)11-8(12)9(13)14;/h3-5H,2H2,1H3,(H,13,14);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYYMMTIPIZONSZ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CCN1C2=C(C=CC=N2)N=C1C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8LiN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-[1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/no-structure.png)

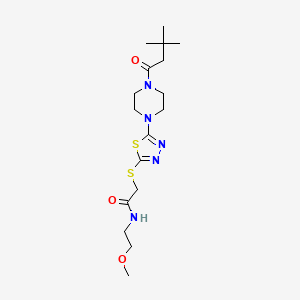

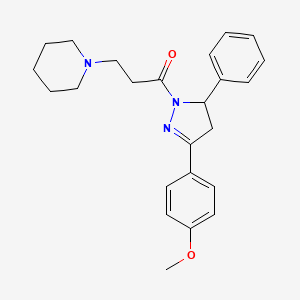

![4-(5-(Tert-butyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2708119.png)

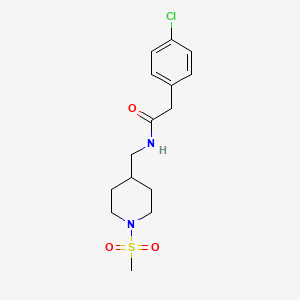

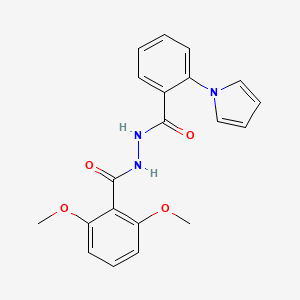

![4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2708123.png)

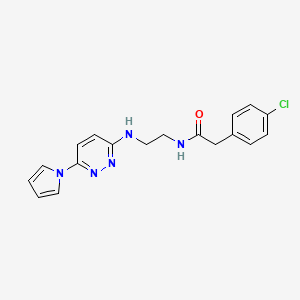

![N-(6-fluorobenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2708128.png)

![N-(3,5-dimethylphenyl)-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2708131.png)

![(2E)-N-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2708132.png)

![1-[6-Chloro-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2708134.png)